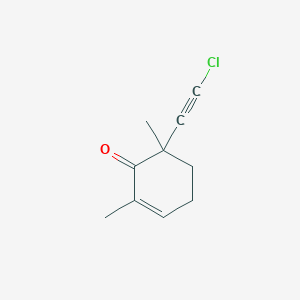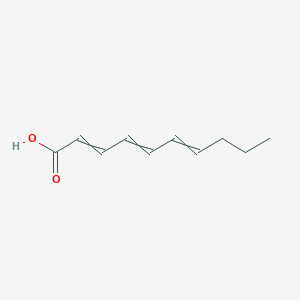
Deca-2,4,6-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Deca-2,4,6-trienoic acid can be synthesized through several methods. One common approach involves the extraction from natural sources, such as the latex of Euphorbia pulcherrima . The latex is suspended in a solution of magnesium chloride and extracted with petroleum ether. The residue is then dissolved in benzene and saponified with sodium hydroxide in methanol . After cooling and dilution with water, the nonsaponifiable compounds are extracted with petroleum ether. The saponification mixture is acidified, and the free fatty acids are extracted and methylated .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction and purification processes. The latex of Euphorbia pulcherrima is collected and processed using similar methods as described above, but on a larger scale to meet industrial demands .
Analyse Chemischer Reaktionen
Types of Reactions
Deca-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.
Reduction: Partial reduction with hydrazine can yield partially saturated derivatives.
Substitution: The conjugated double bonds allow for various substitution reactions, including halogenation and addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate in ethanol is used for partial reduction.
Substitution: Halogens such as bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Partially saturated fatty acids.
Substitution: Halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
Deca-2,4,6-trienoic acid has several scientific research applications:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of deca-2,4,6-trienoic acid involves its interaction with various molecular targets and pathways. The conjugated double bonds allow it to participate in electron transfer reactions, which can affect cellular processes. Additionally, its structure enables it to interact with enzymes and receptors, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octa-2,4-dienoic acid: Another conjugated fatty acid with two double bonds.
Hexa-2,4-dienoic acid: A shorter-chain conjugated fatty acid with two double bonds.
Dodeca-2,4,6,8-tetraenoic acid: A longer-chain conjugated fatty acid with four double bonds.
Uniqueness
Deca-2,4,6-trienoic acid is unique due to its specific arrangement of three conjugated double bonds, which imparts distinct chemical and physical properties. This makes it particularly valuable for research and industrial applications .
Eigenschaften
CAS-Nummer |
71697-02-4 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
deca-2,4,6-trienoic acid |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-9H,2-3H2,1H3,(H,11,12) |
InChI-Schlüssel |
FELONIKRCJBDIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC=CC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



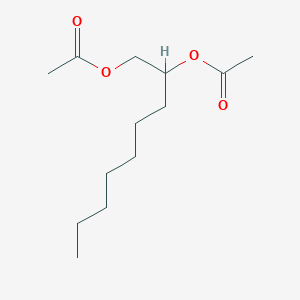
![(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile](/img/structure/B14466877.png)
![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)
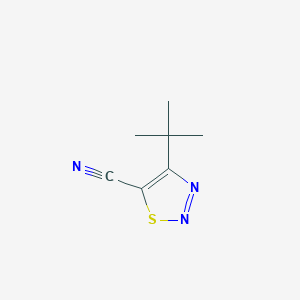
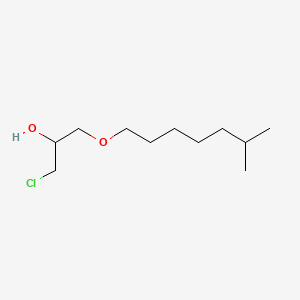

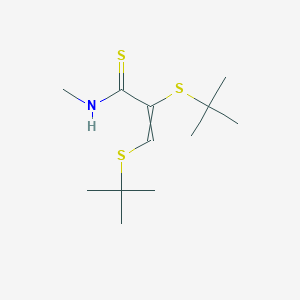
![methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate](/img/structure/B14466901.png)



![4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14466937.png)
